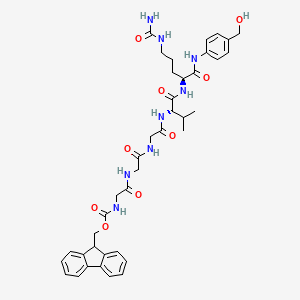

Fmoc-Gly3-Val-Cit-PAB

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C39H48N8O9 |

|---|---|

Molekulargewicht |

772.8 g/mol |

IUPAC-Name |

9H-fluoren-9-ylmethyl N-[2-[[2-[[2-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate |

InChI |

InChI=1S/C39H48N8O9/c1-23(2)35(37(53)46-31(12-7-17-41-38(40)54)36(52)45-25-15-13-24(21-48)14-16-25)47-34(51)20-43-32(49)18-42-33(50)19-44-39(55)56-22-30-28-10-5-3-8-26(28)27-9-4-6-11-29(27)30/h3-6,8-11,13-16,23,30-31,35,48H,7,12,17-22H2,1-2H3,(H,42,50)(H,43,49)(H,44,55)(H,45,52)(H,46,53)(H,47,51)(H3,40,41,54)/t31-,35-/m0/s1 |

InChI-Schlüssel |

ANTAWRUQHZQAGZ-ZJJOJAIXSA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Kanonische SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Fmoc-Gly3-Val-Cit-PAB: A Technical Guide for Drug Development Professionals

An In-depth Examination of the Structure, Properties, and Application of a Key ADC Linker

Introduction

Fmoc-Gly3-Val-Cit-PAB is a crucial component in the development of Antibody-Drug Conjugates (ADCs), serving as a cleavable linker that connects a monoclonal antibody to a cytotoxic payload. Its design allows for stable conjugation in circulation and specific, enzymatic release of the drug within target tumor cells, thereby enhancing therapeutic efficacy while minimizing off-target toxicity. This technical guide provides a comprehensive overview of the structure, properties, and experimental protocols associated with this compound for researchers, scientists, and drug development professionals.

Core Structure and Physicochemical Properties

This compound is a peptide-based linker composed of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a triglycine (B1329560) (Gly3) spacer, a valine-citrulline (Val-Cit) dipeptide, and a p-aminobenzyl alcohol (PAB) self-immolative spacer. The Val-Cit dipeptide is the key functional element, designed for selective cleavage by the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| Chemical Formula | C39H48N8O9 |

| Molecular Weight | 772.85 g/mol |

| CAS Number | 2647914-09-6 |

| Appearance | White to off-white solid |

| Purity | ≥95% to ≥98% (as reported by various suppliers)[1] |

| Solubility | Soluble in DMSO (up to 100 mg/mL with sonication) and various formulations containing DMSO, PEG300, Tween80, and saline.[1][2] |

| Storage Conditions | Store at -20°C to -80°C under a nitrogen atmosphere to prevent degradation.[1] |

Mechanism of Action: Enzymatic Cleavage Signaling Pathway

The therapeutic efficacy of ADCs utilizing the this compound linker is contingent upon the selective cleavage of the Val-Cit dipeptide by Cathepsin B within the lysosome of a target cancer cell. This initiates a cascade that leads to the release of the cytotoxic payload.

Experimental Protocols

Synthesis of this compound

Materials:

-

Fmoc-PAB-Wang resin

-

Fmoc-Cit-OH

-

Fmoc-Val-OH

-

Fmoc-Gly-OH

-

Coupling agents (e.g., HBTU, HOBt)

-

Activator base (e.g., DIPEA)

-

Deprotection solution (20% piperidine (B6355638) in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

HPLC purification system

Procedure:

-

Resin Swelling: Swell the Fmoc-PAB-Wang resin in DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.

-

Amino Acid Coupling (Citrulline): Couple Fmoc-Cit-OH to the deprotected resin using a coupling agent and activator base.

-

Repeat Deprotection and Coupling: Sequentially deprotect the Fmoc group and couple Fmoc-Val-OH, followed by three successive couplings of Fmoc-Gly-OH.

-

Final Fmoc Deprotection: Remove the terminal Fmoc group.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

-

Purification: Purify the crude product by reverse-phase HPLC.[5][6]

-

Lyophilization: Lyophilize the purified fractions to obtain the final product.

Cathepsin B Enzymatic Cleavage Assay

This protocol is designed to evaluate the susceptibility of the Val-Cit linker to cleavage by Cathepsin B.[7][8][]

Materials:

-

This compound

-

Recombinant human Cathepsin B

-

Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

Quenching solution (e.g., acetonitrile (B52724) with 0.1% formic acid)

-

HPLC system with a C18 column

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Activate Cathepsin B according to the manufacturer's instructions.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the this compound solution with the pre-warmed assay buffer.

-

Initiate the reaction by adding the activated Cathepsin B solution.

-

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and quench the reaction by adding the quenching solution.

-

Sample Preparation: Centrifuge the quenched samples to pellet the enzyme and collect the supernatant.

-

HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to separate and quantify the cleaved and uncleaved linker. The amount of cleavage is determined by the decrease in the peak area of the parent molecule and the increase in the peak area of the cleavage product.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of an ADC containing the this compound linker.[10]

Materials:

-

Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

-

ADC constructed with this compound

-

Cell culture medium and supplements

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the target and control cells in 96-well plates and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the ADC. Include untreated cells as a control.

-

Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using non-linear regression analysis.

Experimental and Logical Workflows

ADC Development Workflow

The development of an ADC using the this compound linker involves a multi-step process from initial synthesis to in vitro evaluation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | ADC Linker | 2647914-09-6 | Invivochem [invivochem.com]

- 3. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. perlan.com.pl [perlan.com.pl]

- 6. bachem.com [bachem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of the Fmoc-Gly3-Val-Cit-PAB Linker in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Fmoc-Gly3-Val-Cit-PAB linker, a critical component in the design of modern antibody-drug conjugates (ADCs). We will delve into its mechanism of action, from enzymatic cleavage to drug release, and provide detailed experimental protocols for its evaluation.

Core Mechanism of Action

The therapeutic efficacy of an ADC utilizing a cleavable linker, such as this compound, is contingent upon a finely orchestrated sequence of events that ensures the targeted delivery and release of a cytotoxic payload. This process begins with the systemic administration of the ADC and culminates in the death of the target cancer cell.

The core of this linker technology lies in the valine-citrulline (Val-Cit) dipeptide, which is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B. This enzyme is often overexpressed in the tumor microenvironment and within cancer cells themselves. The addition of a triglycine (B1329560) (Gly3) spacer is intended to enhance hydrophilicity and potentially modulate the cleavage kinetics, while the fluorenylmethyloxycarbonyl (Fmoc) group serves as a protecting group during synthesis.

The p-aminobenzyl carbamate (B1207046) (PAB) moiety functions as a self-immolative spacer. Upon cleavage of the Val-Cit dipeptide by Cathepsin B, a cascade reaction is initiated, leading to the spontaneous release of the conjugated drug in its active form.

Signaling Pathway and Cellular Trafficking

The journey of an ADC from the bloodstream to the release of its payload within a cancer cell involves several key cellular processes.

Enzymatic Cleavage and Self-Immolation

The specificity of the Val-Cit linker for Cathepsin B is a cornerstone of its design. The cleavage of the amide bond between citrulline and the PAB spacer triggers the subsequent self-immolation process.

Quantitative Data

The stability and cleavage kinetics of the linker are critical parameters that dictate the therapeutic window of an ADC. While specific data for the this compound linker is not widely available in public literature, the data for the core Val-Cit-PAB structure provides a valuable benchmark. The addition of the hydrophilic triglycine spacer may influence these parameters.

Cathepsin B Cleavage Kinetics of Dipeptide Linkers

The following table summarizes the kinetic parameters for the cleavage of different dipeptide linkers by Cathepsin B. This data is essential for understanding the efficiency of the enzymatic release mechanism.

| Dipeptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Val-Cit-PABC | 15.2 | 1.8 | 1.18 x 10⁵ |

| Val-Ala-PABC | 25.8 | 1.2 | 4.65 x 10⁴ |

| Phe-Lys-PABC | 18.5 | 1.6 | 8.65 x 10⁴ |

Note: Data is for the core dipeptide-PABC structure and may vary for the full this compound linker.

Plasma Stability of Val-Cit Containing ADCs

The stability of the linker in systemic circulation is crucial to prevent premature drug release and associated off-target toxicity. Val-Cit linkers generally exhibit high stability in human plasma but can be less stable in mouse plasma due to the presence of carboxylesterase 1C (Ces1c).[1]

| Species | Linker | Half-life (t½) | Notes |

| Human | Val-Cit | > 200 hours | Generally stable |

| Mouse | Val-Cit | ~80 hours | Susceptible to cleavage by Ces1c |

| Mouse | Glu-Val-Cit | ~12 days | Addition of a glutamic acid residue significantly improves stability[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the performance of the this compound linker.

Synthesis of this compound-OH

A detailed, step-by-step synthesis protocol is crucial for the reproducible production of the linker. The following outlines a general approach, often utilizing solid-phase peptide synthesis (SPPS).

References

An In-depth Technical Guide to Fmoc-Gly3-Val-Cit-PAB for Targeted Cancer Therapy

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Cleavable Linkers in Antibody-Drug Conjugates

Antibody-Drug Conjugates (ADCs) represent a cornerstone of modern targeted cancer therapy, engineered to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity. An ADC's architecture comprises a monoclonal antibody for target specificity, a cytotoxic payload for cell killing, and a chemical linker that bridges the two. The linker is a critical determinant of an ADC's therapeutic index, governing its stability in circulation and the efficiency of payload release at the target site.[]

Among the most successful strategies are enzyme-cleavable linkers, which are designed to be selectively hydrolyzed by proteases that are overexpressed in the tumor microenvironment or within the lysosomes of cancer cells.[2] The valine-citrulline (Val-Cit) dipeptide sequence has emerged as a clinically validated and widely used motif for this purpose.[] It is recognized and cleaved by the lysosomal cysteine protease Cathepsin B, which is frequently upregulated in various cancer types.[4][5]

This technical guide focuses on a specific variant of this linker class: Fmoc-Gly3-Val-Cit-PAB . This linker incorporates a triglycine (B1329560) (Gly3) spacer between the Fmoc-protected N-terminus and the Val-Cit cleavage site, which is in turn connected to a p-aminobenzyl carbamate (B1207046) (PAB) self-immolative spacer. The Fmoc (fluorenylmethyloxycarbonyl) group is a standard protecting group used during solid-phase peptide synthesis.[6] The Gly3 spacer can potentially modify the linker's hydrophilicity and steric profile, while the PAB unit ensures the efficient, traceless release of the conjugated payload following enzymatic cleavage.[7]

This document provides a comprehensive overview of the core technology, mechanism of action, synthesis principles, and key experimental protocols relevant to the application of this compound in the development of next-generation ADCs.

Mechanism of Action: Targeted Payload Release

The therapeutic efficacy of an ADC utilizing a Gly3-Val-Cit-PAB linker hinges on a multi-step, targeted delivery and activation process that occurs following administration. The process ensures that the cytotoxic payload remains inert and attached to the antibody in systemic circulation and is only released inside the target cancer cell.

-

Circulation and Targeting: The ADC circulates in the bloodstream, where the linker is designed to be stable at physiological pH (~7.4).[8] The monoclonal antibody component of the ADC specifically binds to a target antigen overexpressed on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically via receptor-mediated endocytosis. The complex is then trafficked through the endosomal pathway.

-

Lysosomal Fusion: The endosome containing the ADC fuses with a lysosome. The lysosomal compartment is characterized by an acidic environment (pH 4.5-5.5) and a high concentration of degradative enzymes, including Cathepsin B.[4]

-

Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline (Cit) and the PAB spacer of the linker.[9]

-

Self-Immolation and Payload Release: The cleavage by Cathepsin B initiates an electronic cascade in the PAB spacer. This "self-immolative" process results in the spontaneous release of the unmodified, fully active cytotoxic payload into the cytoplasm of the cancer cell.[6]

-

Induction of Cytotoxicity: The released payload can then bind to its intracellular target (e.g., microtubules, DNA), leading to cell cycle arrest and apoptosis.

References

- 2. A Cell-Level Systems PK-PD Model to Characterize In Vivo Efficacy of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - Creative Biolabs [creative-biolabs.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.uci.edu [chem.uci.edu]

Core Principles of Fmoc-Gly3-Val-Cit-PAB Conjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and methodologies underlying the synthesis and conjugation of the Fmoc-Gly3-Val-Cit-PAB linker, a critical component in the development of advanced antibody-drug conjugates (ADCs). This guide will delve into the synthesis of the linker, its conjugation to a cytotoxic payload, subsequent attachment to a monoclonal antibody, and the characterization of the final ADC.

Introduction to the this compound Linker

The this compound linker is a sophisticated chemical entity designed for the targeted delivery of cytotoxic agents to cancer cells. It is a cleavable linker system, meaning it is designed to be stable in the bloodstream and only release its payload under specific conditions within the target cell. This targeted release mechanism is crucial for maximizing the therapeutic window of the ADC, enhancing its efficacy while minimizing systemic toxicity.

The linker is composed of several key functional units, each with a specific role:

-

Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for the N-terminus of the peptide. It is stable under acidic and neutral conditions, allowing for selective deprotection during solid-phase peptide synthesis (SPPS).

-

Gly3 (Gly-Gly-Gly): A tri-glycine spacer. This hydrophilic spacer can improve the solubility and pharmacokinetic properties of the resulting ADC.

-

Val-Cit (Valine-Citrulline): A dipeptide sequence that serves as a specific cleavage site for cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[1][] This ensures that the payload is released primarily within the lysosome of the target cancer cell.

-

PAB (p-aminobenzyl alcohol): A self-immolative spacer. Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB moiety undergoes a 1,6-elimination reaction, leading to the traceless release of the unmodified cytotoxic drug.[3]

Synthesis of the this compound Linker

The synthesis of the this compound linker is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.[4][5] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis of this compound

This protocol outlines the manual synthesis of the peptide linker on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.

Materials:

-

Rink Amide resin (100-200 mesh)

-

Fmoc-protected amino acids: Fmoc-Cit-OH, Fmoc-Val-OH, Fmoc-Gly-OH

-

p-aminobenzyl alcohol (PABOH)

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[4][6]

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)[6]

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O[6]

-

Drying agent: Diethyl ether

Procedure:

-

Resin Swelling and Fmoc Deprotection:

-

Swell the Rink Amide resin in DMF in a fritted reaction vessel for 1 hour.

-

Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes.

-

Drain the solution, add a fresh portion of the deprotection solution, and agitate for an additional 15 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Coupling of the First Amino Acid (Fmoc-Cit-OH):

-

In a separate vial, dissolve Fmoc-Cit-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.

-

Wash the resin with DMF and DCM.

-

-

Stepwise Elongation of the Peptide Chain (Fmoc-Val-OH, Fmoc-Gly-OH x3):

-

Repeat the Fmoc deprotection and coupling steps sequentially for Fmoc-Val-OH and three times for Fmoc-Gly-OH. After each coupling step, a small sample of the resin can be taken for a Kaiser test to confirm the completion of the reaction.

-

-

Coupling of p-aminobenzyl alcohol (PABOH):

-

After the final Fmoc-Gly-OH coupling and subsequent Fmoc deprotection, couple p-aminobenzyl alcohol to the N-terminus of the peptide chain using a suitable coupling agent like HATU.[6]

-

-

Cleavage from Resin:

-

Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide linker under vacuum.

-

-

Purification:

-

Purify the crude this compound linker by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final product as a white solid.

-

Conjugation to a Cytotoxic Payload (e.g., MMAE)

Once the linker is synthesized, it is conjugated to a potent cytotoxic agent. A common payload is Monomethyl Auristatin E (MMAE), a microtubule inhibitor. The conjugation is typically achieved by activating the carboxylic acid group of the payload and reacting it with the amine group of the PAB moiety on the linker.

Experimental Protocol: Conjugation of this compound to MMAE

Materials:

-

This compound

-

Monomethyl Auristatin E (MMAE)

-

Coupling reagents: HOBt, Pyridine[6]

-

Solvent: Anhydrous DMF

Procedure:

-

Dissolution: Dissolve this compound (1.1 eq.) and MMAE (1.0 eq.) in anhydrous DMF.

-

Coupling: Add HOBt (1.0 eq.) and pyridine (B92270) to the solution.

-

Reaction: Stir the reaction mixture at room temperature and monitor its progress by HPLC.

-

Purification: Upon completion, purify the crude this compound-MMAE conjugate by semi-preparative RP-HPLC.

-

Lyophilization: Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.

Conjugation to a Monoclonal Antibody

The final step in creating the ADC is the conjugation of the drug-linker to a monoclonal antibody (mAb) that targets a specific antigen on the surface of cancer cells. This is often achieved by first reducing the interchain disulfide bonds of the antibody to generate free thiol groups, which then react with a maleimide (B117702) group that has been introduced to the drug-linker.

Experimental Protocol: Antibody Conjugation

Materials:

-

Purified monoclonal antibody

-

This compound-MMAE (with a maleimide group, e.g., MC-VC-PAB-MMAE)

-

Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)

-

Reaction Buffer: Phosphate buffer with EDTA, pH 7.0-7.5

-

Quenching reagent: N-acetylcysteine

-

Purification system: Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)

Procedure:

-

Antibody Reduction:

-

Exchange the antibody into the reaction buffer.

-

Add a controlled molar excess of TCEP to the antibody solution to partially reduce the interchain disulfide bonds.

-

Incubate at 37°C for a defined period (e.g., 1-2 hours).

-

-

Drug-Linker Conjugation:

-

Dissolve the maleimide-activated drug-linker in an organic co-solvent like DMSO.

-

Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker will determine the final drug-to-antibody ratio (DAR).

-

Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

-

-

Quenching:

-

Add an excess of N-acetylcysteine to quench any unreacted maleimide groups on the drug-linker.

-

-

Purification:

Data Presentation and Characterization

Thorough characterization of the ADC is essential to ensure its quality, efficacy, and safety. Key parameters to be evaluated include the drug-to-antibody ratio (DAR), purity, and stability.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained during the synthesis and characterization of an ADC using the this compound linker. Actual values may vary depending on the specific antibody, payload, and reaction conditions.

| Parameter | Method | Typical Value/Range | Reference |

| Linker Synthesis | |||

| Crude Peptide Yield | Gravimetric | 70-90% | |

| Purity after RP-HPLC | RP-HPLC | >95% | |

| Drug-Linker Conjugation | |||

| Conjugation Yield | RP-HPLC | 60-80% | [9] |

| Purity after RP-HPLC | RP-HPLC | >98% | [9] |

| Antibody-Drug Conjugation | |||

| Average DAR | HIC, RP-HPLC, MS | 3.5 - 4.5 | [10][11] |

| Monomer Purity | SEC | >95% | [8] |

| Stability | |||

| Plasma Stability (t½) | LC-MS | >100 hours | [12] |

| Enzymatic Cleavage | |||

| Cleavage Half-life (t½) | HPLC-based assay | ~240 min (for Val-Cit) | [1] |

Characterization Techniques

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to assess the purity of the linker, drug-linker, and to determine the average DAR after reduction of the ADC.[11]

-

Hydrophobic Interaction Chromatography (HIC): A non-denaturing chromatographic technique that separates ADC species based on their hydrophobicity, allowing for the determination of the DAR distribution.[7][10]

-

Size-Exclusion Chromatography (SEC): Used to separate molecules based on size, effectively removing aggregates and unconjugated drug-linker from the final ADC product.[8]

-

Mass Spectrometry (MS): Provides accurate molecular weight information for the linker, drug-linker, and ADC, confirming their identity and allowing for the determination of the DAR.[10][13]

Signaling Pathways and Experimental Workflows

Intracellular Trafficking and Payload Release

The efficacy of an ADC is dependent on its successful internalization and the subsequent release of its cytotoxic payload within the target cancer cell.

-

Binding and Internalization: The ADC binds to its target antigen on the cancer cell surface and is internalized, primarily through receptor-mediated endocytosis, into an early endosome.[14][15]

-

Lysosomal Trafficking: The endosome matures and fuses with a lysosome, a cellular organelle containing a host of degradative enzymes, including cathepsin B, and characterized by an acidic environment.[14][15]

-

Enzymatic Cleavage: Within the lysosome, cathepsin B recognizes and cleaves the Val-Cit dipeptide of the linker.[1][]

-

Self-Immolation and Payload Release: The cleavage of the Val-Cit linker initiates a 1,6-elimination reaction in the PAB spacer, leading to the release of the active cytotoxic payload (e.g., MMAE) into the cytoplasm.[3]

-

Induction of Apoptosis: The released payload then exerts its cytotoxic effect, for instance, by inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis.

Visualizations

Caption: ADC internalization, trafficking, and payload release pathway.

Caption: Solid-phase peptide synthesis workflow for this compound.

Caption: General workflow for antibody-drug conjugation.

Conclusion

The this compound linker represents a sophisticated and highly effective platform for the development of targeted cancer therapies. Its modular design allows for precise control over the synthesis and conjugation process, while its cathepsin B-cleavable nature ensures specific payload release within the tumor microenvironment. A thorough understanding of the principles and protocols outlined in this guide is essential for researchers and drug development professionals working to advance the field of antibody-drug conjugates.

References

- 1. benchchem.com [benchchem.com]

- 3. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 9. herbmedpharmacol.com [herbmedpharmacol.com]

- 10. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. dovepress.com [dovepress.com]

An In-depth Technical Guide to Fmoc-Gly3-Val-Cit-PAB and its Constituent Moieties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The field of targeted cancer therapy has been significantly advanced by the development of Antibody-Drug Conjugates (ADCs). A critical component of ADC design is the linker that connects the monoclonal antibody to the cytotoxic payload. The Fmoc-Gly3-Val-Cit-PAB linker is a sophisticated, cleavable linker system designed for enhanced stability in circulation and specific, enzymatic release of the payload within target tumor cells. This guide provides a comprehensive technical overview of this compound, detailing the properties and functions of its core components: the Fmoc protecting group, the triglycine (B1329560) (Gly3) spacer, the cathepsin B-cleavable Valine-Citrulline (Val-Cit) dipeptide, and the self-immolative para-aminobenzyl (PAB) spacer. This document includes a compilation of physicochemical and biological data, detailed experimental protocols, and diagrammatic representations of key mechanisms and workflows to support researchers in the field of ADC development.

Core Components of the Linker System

The this compound linker is a multicomponent system where each part plays a distinct and crucial role in the overall function of the ADC.

Fmoc (9-fluorenylmethyloxycarbonyl) Protecting Group

The Fmoc group is a base-labile protecting group for the N-terminus of the peptide linker. Its primary function is to facilitate the controlled, stepwise synthesis of the peptide chain using solid-phase peptide synthesis (SPPS). The Fmoc group is stable under the acidic conditions used for side-chain deprotection but is readily removed by a mild base, typically piperidine (B6355638), allowing for the sequential addition of amino acids.

Triglycine (Gly3) Spacer

The triglycine moiety serves as a flexible, hydrophilic spacer within the linker.[1][2][3]

-

Flexibility: Glycine, being the smallest amino acid with only a hydrogen atom as its side chain, imparts significant conformational flexibility to the linker.[1] This flexibility can improve the accessibility of the Val-Cit cleavage site to cathepsin B.

-

Hydrophilicity: The polar nature of the peptide bonds in the triglycine segment enhances the overall water solubility of the linker-payload conjugate.[1] This is particularly advantageous when working with hydrophobic payloads, as it can help to prevent aggregation of the ADC, a common challenge in ADC manufacturing and formulation.[]

-

Stability: Glycine-rich linkers are generally stable against proteolytic degradation in systemic circulation.[1]

Valine-Citrulline (Val-Cit) Dipeptide: The Enzymatic Trigger

The Val-Cit dipeptide is the cornerstone of the linker's tumor-selective cleavage mechanism. This specific amino acid sequence is recognized and cleaved by cathepsin B, a lysosomal cysteine protease that is often upregulated in the tumor microenvironment and within cancer cells.[5][6][7]

-

Specificity: The Val-Cit linker is designed to be stable in the bloodstream, where cathepsin B activity is low, but is efficiently cleaved in the acidic environment of the lysosome where cathepsin B is active.[5] This enzymatic cleavage is the initiating event for payload release.

-

Cleavage Mechanism: Cathepsin B hydrolyzes the peptide bond between citrulline and the PAB group, triggering the subsequent self-immolation of the PAB spacer.

p-Aminobenzyl Alcohol (PAB): The Self-Immolative Spacer

The p-aminobenzyl (PAB) group acts as a self-immolative spacer. Its function is to connect the dipeptide to the cytotoxic drug and to ensure that the drug is released in its native, unmodified, and fully active form.[8] Once the Val-Cit dipeptide is cleaved by cathepsin B, the resulting p-aminobenzyl alcohol derivative is electronically unstable and undergoes a spontaneous 1,6-elimination reaction. This process releases the active payload, carbon dioxide, and an aromatic byproduct.

Quantitative Data

Physicochemical Properties

| Property | Value |

| IUPAC Name | (9H-fluoren-9-yl)methyl ((6S,9S)-1-amino-6-((4-(hydroxymethyl)phenyl)carbamoyl)-9-isopropyl-1,8,11,14,17-pentaoxo-2,7,10,13,16-pentaazaoctadecan-18-yl)carbamate |

| Molecular Formula | C39H48N8O9[9] |

| Molecular Weight | 772.85 g/mol [9] |

| Appearance | White to off-white solid[10] |

| Solubility | Soluble in DMSO (100 mg/mL), DMF, and DCM.[11] A suspension can be made in a formulation of 10% DMSO, 40% PEG300, 5% Tween80, and 45% Saline at 2.5 mg/mL.[12][13] |

| Storage Conditions | 4°C under nitrogen. In solvent: -80°C for 6 months or -20°C for 1 month (stored under nitrogen).[9][10] |

Cathepsin B Cleavage Kinetics of Val-Cit Linkers

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Z-Val-Cit-AMC | 25 | 1.5 | 60,000 |

| Boc-Val-Cit-PAB-Payload | 50 | 2.0 | 40,000 |

Note: These values are illustrative and can vary depending on the specific payload and experimental conditions.

In Vitro Cytotoxicity of ADCs with Val-Cit-PAB-MMAE

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various cancer cell lines treated with ADCs utilizing a Val-Cit-PAB linker conjugated to the cytotoxic payload Monomethyl Auristatin E (MMAE).

| Cell Line | Cancer Type | Target Antigen | IC50 (ng/mL) |

| N87 | Gastric Carcinoma | HER2 | 13 - 43 |

| BT474 | Breast Ductal Carcinoma | HER2 | 13 - 43 |

| HCC1954 | Breast Ductal Carcinoma | HER2 | < 173 |

| MDA-MB-361-DYT2 | Breast Carcinoma | HER2 | 25 - 80 |

| L540cy | Hodgkin Lymphoma | CD30 | 99 |

| Ramos | Burkitt's Lymphoma | CD22 | 105 |

| BxPC-3 | Pancreatic Adenocarcinoma | Tissue Factor | ~2.7 |

| PSN-1 | Pancreatic Adenocarcinoma | Tissue Factor | ~2.8 |

| Capan-1 | Pancreatic Adenocarcinoma | Tissue Factor | ~3.0 |

| Panc-1 | Pancreatic Epithelioid Carcinoma | Tissue Factor | ~3.2 |

Note: IC50 values are highly dependent on the specific antibody, drug-to-antibody ratio (DAR), and experimental conditions.[14][15]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The following is a generalized protocol.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-PAB, Fmoc-Cit-OH, Fmoc-Val-OH, Fmoc-Gly-OH)

-

Coupling reagents (e.g., HBTU, HATU, HOBt)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution (20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

-

HPLC for purification

-

Mass spectrometer for characterization

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling (PAB): Dissolve Fmoc-PAB-OH, a coupling reagent (e.g., HBTU), and a base (e.g., DIPEA) in DMF. Add the solution to the resin and agitate for 2-4 hours. Monitor the coupling reaction using a ninhydrin (B49086) test. Wash the resin.

-

Sequential Amino Acid Coupling: Repeat the deprotection and coupling steps for Fmoc-Cit-OH, Fmoc-Val-OH, and three equivalents of Fmoc-Gly-OH in sequence.

-

Final Fmoc Deprotection: After the final coupling step, deprotect the N-terminal Fmoc group.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.[16]

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.[16]

In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This assay measures the release of a payload from an ADC in the presence of purified cathepsin B.

Materials:

-

ADC with Gly3-Val-Cit-PAB linker

-

Recombinant human cathepsin B

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT)

-

Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

-

HPLC system with a C18 column

Protocol:

-

Enzyme Activation: Pre-incubate the recombinant cathepsin B in the assay buffer at 37°C for 15 minutes to ensure activation.

-

Reaction Setup: In a microcentrifuge tube, add the ADC to the assay buffer to a final concentration of approximately 100 µg/mL.

-

Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B to the ADC solution.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to the quenching solution.

-

Analysis: Analyze the samples by reverse-phase HPLC to separate and quantify the released payload, the intact ADC, and any intermediates.

-

Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cell-killing potency of an ADC.[17]

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

ADC with Gly3-Val-Cit-PAB linker

-

Control antibody (without drug)

-

Free cytotoxic payload

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Microplate reader

Protocol:

-

Cell Seeding: Plate the target cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

-

ADC Treatment: Prepare serial dilutions of the ADC, control antibody, and free payload in cell culture medium. Add the solutions to the cells and incubate for 72-96 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

Signaling Pathway of ADC Action and MMAE-Induced Cell Death

References

- 1. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]

- 2. A New Triglycyl Peptide Linker for Antibody-Drug Conjugates (ADCs) with Improved Targeted Killing of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 5. chempep.com [chempep.com]

- 6. researchgate.net [researchgate.net]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]

- 9. This compound Datasheet DC Chemicals [dcchemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. This compound | ADC Linker | 2647914-09-6 | Invivochem [invivochem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. api.pageplace.de [api.pageplace.de]

An In-depth Technical Guide to Self-Immolative Linkers in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a paradigm of targeted cancer therapy, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[1] The linker, which connects the monoclonal antibody to the cytotoxic payload, is a critical component that dictates the overall efficacy and safety of the ADC.[2] Among the various linker technologies, self-immolative linkers have emerged as a sophisticated and highly effective strategy. These intelligent molecular constructs are engineered to be stable in systemic circulation but undergo rapid, spontaneous fragmentation upon a specific triggering event within the target cell, thereby releasing the unmodified, active drug.[1][3] This guide provides a comprehensive exploration of the core principles, mechanisms, applications, and experimental protocols associated with self-immolative linkers in ADCs.

Core Principles and Mechanisms of Action

The fundamental principle of a self-immolative linker is a domino-like cascade of intramolecular reactions initiated by a single cleavage event.[1] This initial trigger, often an enzymatic cleavage or a change in the microenvironment (e.g., pH or redox potential), unmasks a reactive group that sets off a series of electronic rearrangements, ultimately leading to the liberation of the drug.[3] The two predominant mechanisms governing this process are elimination reactions and intramolecular cyclization.[1]

Elimination-Based Self-Immolation

A significant number of self-immolative linkers operate through an electronic cascade mechanism, most notably 1,6-elimination.[1] These systems typically feature an aromatic core, such as p-aminobenzyl carbamate (B1207046) (PABC), which is considered the gold standard in ADC technology.[4]

Mechanism of PABC Self-Immolation:

The PABC linker is strategically placed between a trigger (e.g., a dipeptide cleavable by lysosomal proteases) and the payload. The sequence of events is as follows:

-

Trigger Cleavage: Following internalization of the ADC into a cancer cell, it is trafficked to the lysosome where enzymes like Cathepsin B cleave the dipeptide (e.g., valine-citrulline) linker.[5]

-

Unmasking of the Aniline (B41778) Nitrogen: This cleavage exposes the amino group of the p-aminobenzyl moiety.

-

1,6-Elimination Cascade: The lone pair of electrons on the aniline nitrogen initiates a 1,6-electronic cascade through the aromatic ring. This results in the fragmentation of the linker, releasing the payload, carbon dioxide, and an aromatic remnant.[1]

Cyclization-Driven Self-Immolation

Another major class of self-immolative linkers relies on intramolecular cyclization.[1] In these systems, the cleavage of a trigger group unmasks a nucleophile that attacks an electrophilic center within the linker, leading to the formation of a stable cyclic molecule and the release of the payload.

Examples of Cyclization-Based Linkers:

-

Ethylenediamine-Based Linkers: These systems can undergo cyclization through amidine formation or imine hydrolysis to release the payload. Alkylating the amine can accelerate the immolation process.[4]

-

Phosphate-Triggered Systems: These linkers utilize the cleavage of a phosphate (B84403) group to initiate a cyclization cascade, offering a potentially novel release mechanism.[6][7][8][9]

Quantitative Data Summary

The stability and cleavage kinetics of self-immolative linkers are critical parameters that influence the therapeutic window of an ADC. The following tables summarize key quantitative data for various linker types.

Table 1: Comparative Plasma Stability of Cleavable ADC Linkers [2]

| Linker Type | Cleavage Mechanism | Plasma Stability | Key Advantages | Key Limitations |

| Peptide (e.g., Val-Cit) | Protease-cleavable (e.g., Cathepsin B in lysosomes) | High | High plasma stability; specific cleavage by tumor-associated proteases. | Efficacy depends on the level of protease expression in the tumor. |

| β-Glucuronide | Enzyme-cleavable (β-glucuronidase in tumor microenvironment) | High | Highly stable in plasma; specific release at the tumor site. | Dependent on the presence of β-glucuronidase. |

| Hydrazone | pH-sensitive (cleaved at acidic pH of endosomes/lysosomes) | Moderate | Targeted release in the acidic tumor microenvironment. | Potential for premature release in plasma due to pH fluctuations. |

| Disulfide | Redox-sensitive (cleaved by glutathione (B108866) in the cytoplasm) | Moderate to High | Exploits the high intracellular glutathione concentration. | Potential for premature cleavage in the reducing environment of plasma. |

Table 2: In Vitro Efficacy of ADCs with Self-Immolative Linkers [10][11]

| ADC | Target | Linker-Payload | Cell Line | IC50 (nM) |

| Trastuzumab-based | HER2 | Val-Ala-Gly-DM1 (DAR 8) | Ovarian Cancer Model | ~5-10 |

| Trastuzumab-based | HER2 | Non-cleavable control | Ovarian Cancer Model | >100 |

| Anti-EGFRvIII ADC | EGFRvIII | MC-DM1 | U251vIII | ~0.1-1 |

| Fleximer ADC | HER2 | Phe-Gly-DM1 (DAR 4) | SK-BR-3 | 20.1 |

| Fleximer ADC | HER2 | Phe-Gly-DM1 (DAR 8) | BT-474 | 8.3 |

Experimental Protocols

Synthesis of Fmoc-Val-Cit-PABC Linker[4][14][15]

This protocol outlines the synthesis of a key building block for many self-immolative linkers.

Materials:

-

Fmoc-L-Citrulline

-

p-Aminobenzyl alcohol (PABOH)

-

N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) or HATU

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

N,N-Dimethylformamide (DMF)

-

Fmoc-Val-OSu

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Synthesis of Fmoc-Cit-PABOH:

-

Dissolve Fmoc-L-Citrulline and PABOH in a mixture of DCM and MeOH.

-

Add EEDQ or HATU to the solution and stir at room temperature for 14-18 hours.

-

Remove the solvents under reduced pressure and purify the residue by trituration or column chromatography to obtain Fmoc-Cit-PABOH.

-

-

Fmoc Deprotection:

-

Dissolve Fmoc-Cit-PABOH in DMF.

-

Add an excess of piperidine and stir at room temperature for 4-5 hours.

-

Remove DMF and excess piperidine under reduced pressure.

-

-

Dipeptide Formation:

-

Dissolve the deprotected H2N-Cit-PABOH in DMF.

-

Add Fmoc-Val-OSu and stir at room temperature for 16-20 hours.

-

Remove DMF under reduced pressure.

-

Purify the residue by silica gel flash column chromatography using a MeOH/DCM gradient to obtain Fmoc-Val-Cit-PABOH.

-

Conjugation of mc-Val-Cit-PABC-MMAE to an Antibody[5][16][17][18][19]

This protocol describes the conjugation of a drug-linker to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

-

Purified monoclonal antibody (e.g., Trastuzumab) in PBS

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

mc-Val-Cit-PABC-MMAE dissolved in DMSO

-

PBS buffer, pH 7.4

-

Desalting columns

Procedure:

-

Antibody Reduction:

-

Adjust the antibody concentration to 5-10 mg/mL in PBS.

-

Add a 2.5 to 4-fold molar excess of TCEP to the antibody solution.

-

Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

-

-

Conjugation Reaction:

-

Immediately before use, prepare a concentrated stock solution of mc-Val-Cit-PABC-MMAE in DMSO.

-

Add a slight molar excess (e.g., 1.2 to 1.5-fold over TCEP) of the drug-linker solution to the reduced antibody. Ensure the final DMSO concentration is below 10% (v/v).

-

Incubate at room temperature for 1 hour with gentle mixing.

-

-

Purification of the ADC:

-

Remove unreacted drug-linker using a desalting column equilibrated with PBS, pH 7.4.

-

Collect the eluate containing the purified ADC.

-

-

Characterization:

-

Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

-

Determine the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Reverse Phase-Liquid Chromatography-Mass Spectrometry (RP-LC-MS).

-

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells to determine their viability after treatment with an ADC.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

ADC and unconjugated antibody

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate overnight to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC and unconjugated antibody in complete medium.

-

Add the different concentrations to the wells and incubate for 72-96 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan (B1609692) Solubilization:

-

Carefully remove the medium and add 150 µL of solubilization solution to each well.

-

Incubate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

LC-MS/MS for Quantification of Released Payload[20][21][22][23][24]

This method is used to quantify the amount of cytotoxic drug released from the ADC in biological matrices.

Materials:

-

Plasma or tissue homogenate samples containing the ADC

-

Acetonitrile

-

Formic acid

-

Internal standard (e.g., a stable isotope-labeled version of the payload)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Thaw plasma samples and add an internal standard.

-

Precipitate proteins by adding 3-4 volumes of cold acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Use a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for the payload and the internal standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of the payload.

-

Quantify the amount of released payload in the samples by comparing their peak area ratios (payload/internal standard) to the standard curve.

-

Mandatory Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FMoc-Val-Cit-PAB synthesis - chemicalbook [chemicalbook.com]

- 5. cellmosaic.com [cellmosaic.com]

- 6. uvadoc.uva.es [uvadoc.uva.es]

- 7. mdpi.com [mdpi.com]

- 8. Phosphate-Based Self-Immolative Linkers for Tuneable Double Cargo Release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Synthesis Protocol for Fmoc-Gly3-Val-Cit-PAB Linker for Antibody-Drug Conjugates (ADCs)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of the cleavable linker, Fmoc-Gly3-Val-Cit-PAB, a critical component in the development of Antibody-Drug Conjugates (ADCs). This linker system incorporates a cathepsin B-cleavable Valine-Citrulline (Val-Cit) trigger, a self-immolative para-aminobenzyl (PAB) spacer, and a triglycine (B1329560) (Gly3) peptide motif, which can influence the solubility and pharmacokinetic properties of the resulting ADC.

The synthesis is divided into three main stages:

-

Synthesis of the core dipeptide-spacer, Fmoc-Val-Cit-PAB.

-

Fmoc deprotection of the Val-Cit-PAB intermediate.

-

Stepwise elongation of the triglycine chain.

Experimental Protocols

Stage 1: Synthesis of Fmoc-Val-Cit-PAB

This stage involves the coupling of Fmoc-protected Valine-Citrulline (Fmoc-Val-Cit-OH) with p-aminobenzyl alcohol (PABOH).

Materials:

-

Fmoc-Val-Cit-OH

-

p-Aminobenzyl alcohol (PABOH)

-

N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Diisopropyl ether

Procedure:

-

Dissolve Fmoc-Val-Cit-OH (1.0 eq) in a mixture of DCM and MeOH (e.g., 2:1 v/v).

-

To this solution, add p-aminobenzyl alcohol (1.0 eq).

-

Add EEDQ (1.5 eq) to the reaction mixture.

-

Stir the solution at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.

-

Wash the resulting residue with diisopropyl ether to precipitate the product.

-

Filter the solid, wash again with diisopropyl ether, and dry under vacuum to obtain Fmoc-Val-Cit-PAB as a solid.

Stage 2: Fmoc Deprotection of Val-Cit-PAB

This step removes the Fmoc protecting group to liberate the free amine for the subsequent glycine (B1666218) couplings.

Materials:

-

Fmoc-Val-Cit-PAB

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve the Fmoc-Val-Cit-PAB from Stage 1 in DMF.

-

Add piperidine to the solution (typically 20% v/v).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC or HPLC until the starting material is consumed.

-

Concentrate the solution under high vacuum to remove DMF and excess piperidine.

-

The resulting crude H-Val-Cit-PAB is typically used in the next step without further purification.

Stage 3: Stepwise Elongation of the Triglycine Chain

This stage involves the sequential coupling of three Fmoc-protected glycine (Fmoc-Gly-OH) units to the H-Val-Cit-PAB intermediate. The following protocol describes one coupling cycle, which is repeated two more times.

Materials:

-

H-Val-Cit-PAB (from Stage 2)

-

Fmoc-Gly-OH

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Diethyl ether

Procedure (per glycine coupling):

-

Dissolve the crude H-Val-Cit-PAB (or the H-Gly(n)-Val-Cit-PAB intermediate) in anhydrous DMF.

-

In a separate flask, dissolve Fmoc-Gly-OH (1.2 eq) and HATU (1.2 eq) in DMF.

-

Add DIPEA (2.0 eq) to the Fmoc-Gly-OH/HATU solution and stir for 5-10 minutes to pre-activate the amino acid.

-

Add the pre-activated Fmoc-Gly-OH solution to the solution of the amine-containing intermediate.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or HPLC.

-

Once the coupling is complete, precipitate the product by adding the reaction mixture to cold diethyl ether.

-

Collect the precipitate by filtration and wash with diethyl ether.

-

Dry the product under vacuum.

-

To add the next glycine residue, repeat the Fmoc deprotection (Stage 2) and the coupling procedure (Stage 3) with the newly formed Fmoc-Gly(n+1)-Val-Cit-PAB.

-

After the final glycine coupling, the resulting this compound is purified by flash column chromatography or preparative HPLC.

Data Presentation

| Step | Product | Typical Yield (%) | Purity (HPLC) | Analytical Data |

| 1 | Fmoc-Val-Cit-PAB | 80-90% | >95% | MS (ESI) |

| 2 & 3a | Fmoc-Gly-Val-Cit-PAB | 75-85% | >95% | MS (ESI), NMR |

| 2 & 3b | Fmoc-Gly2-Val-Cit-PAB | 75-85% | >95% | MS (ESI), NMR |

| 2 & 3c | This compound | 70-80% | >98% | MS (ESI), NMR |

Visualizations

Application Notes and Protocols for the Conjugation of Fmoc-Gly3-Val-Cit-PAB to an Antibody

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. A critical component of an ADC is the linker that connects the antibody to the payload. The Fmoc-Gly3-Val-Cit-PAB linker is a sophisticated, enzymatically cleavable linker system designed for controlled drug release within the target cell.

The valine-citrulline (Val-Cit) dipeptide motif is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1][2][] This ensures that the cytotoxic payload is released intracellularly, minimizing systemic toxicity. The p-aminobenzylcarbamate (PAB) group acts as a self-immolative spacer, ensuring the release of the unmodified, fully active drug upon cleavage of the Val-Cit bond.[1] The Fmoc (fluorenylmethyloxycarbonyl) group is a protecting group on the N-terminus of the peptide, which must be removed to allow for the attachment of a payload and subsequent conjugation to the antibody.

This document provides a detailed protocol for the conjugation of a maleimide-activated Gly3-Val-Cit-PAB linker to an antibody via cysteine-based coupling. This method targets the sulfhydryl groups of cysteine residues, often generated by the reduction of interchain disulfide bonds in the antibody's hinge region, leading to a more homogeneous drug-to-antibody ratio (DAR).[4][5]

Conjugation Workflow Overview

The overall process for conjugating the Val-Cit-PAB linker to an antibody can be visualized as a multi-step process, beginning with the preparation of both the antibody and the linker, followed by the conjugation reaction, and concluding with the purification and characterization of the resulting ADC.

Figure 1: A high-level overview of the antibody-drug conjugation workflow.

Quantitative Data Summary

The success of the conjugation is determined by several key parameters, most notably the drug-to-antibody ratio (DAR). The following table summarizes typical target values and acceptable ranges for a cysteine-conjugated ADC.

| Parameter | Target Value | Acceptable Range | Method of Analysis |

| Drug-to-Antibody Ratio (DAR) | 4 | 3.5 - 4.5 | HIC-HPLC, RP-HPLC, UV-Vis |

| Purity | >95% | >90% | SEC-HPLC |

| Monomer Content | >98% | >95% | SEC-HPLC |

| Free Drug-Linker | <1% | <2% | RP-HPLC |

Experimental Protocols

This protocol outlines the steps for conjugating a maleimide-activated Val-Cit-PAB linker-payload to a monoclonal antibody.

Materials and Reagents

-

Monoclonal antibody (e.g., IgG1) in a suitable buffer (e.g., PBS, pH 7.4)

-

Maleimide-activated linker-payload (e.g., MC-Val-Cit-PAB-MMAE)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Phosphate (B84403) Buffered Saline (PBS), pH 7.4

-

EDTA (Ethylenediaminetetraacetic acid)

-

Propylene (B89431) glycol or DMSO

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification columns (e.g., Size Exclusion or Hydrophobic Interaction)

-

Spectrophotometer

-

HPLC system

Protocol 1: Antibody Reduction

This step reduces the interchain disulfide bonds in the antibody hinge region to generate free sulfhydryl groups for conjugation.

-

Prepare the Antibody: Dialyze the antibody into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4). Adjust the antibody concentration to 5-10 mg/mL.

-

Prepare TCEP Solution: Prepare a fresh 10 mM stock solution of TCEP in the conjugation buffer.

-

Reduction Reaction: Add a 10-20 molar excess of TCEP to the antibody solution.[6]

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.[6]

-

Buffer Exchange: Immediately before conjugation, remove excess TCEP by buffer exchange into fresh, degassed conjugation buffer using a desalting column or tangential flow filtration (TFF).

Protocol 2: Thiol-Maleimide Conjugation

This protocol describes the covalent attachment of the maleimide-activated linker-payload to the reduced antibody.

-

Prepare Linker-Payload Solution: Dissolve the maleimide-activated linker-payload in a minimal amount of a compatible organic solvent (e.g., DMSO or propylene glycol) and then dilute with the conjugation buffer.

-

Conjugation Reaction: Add the linker-payload solution to the reduced antibody solution at a molar ratio of 5-10 moles of linker per mole of antibody.[7] The final concentration of the organic solvent should be kept below 10% (v/v) to avoid antibody denaturation.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, protected from light.[8]

-

Quenching: Quench the reaction by adding a 2-3 fold molar excess of N-acetylcysteine over the initial amount of maleimide (B117702) linker to cap any unreacted maleimide groups. Incubate for an additional 20-30 minutes.

Protocol 3: ADC Purification

Purification is essential to remove unreacted linker-payload, aggregates, and other impurities.

-

Method Selection: Hydrophobic Interaction Chromatography (HIC) is a common and effective method for purifying ADCs and separating species with different DARs.[9] Size Exclusion Chromatography (SEC) can also be used to remove aggregates and smaller impurities.[10]

-

HIC Purification (Example):

-

Column: Phenyl Sepharose or similar HIC resin.

-

Binding Buffer (Buffer A): High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).

-

Elution Buffer (Buffer B): Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

-

Procedure:

-

Equilibrate the column with binding buffer.

-

Dilute the quenched conjugation reaction mixture with binding buffer and load it onto the column.

-

Wash the column with binding buffer to remove unbound material.

-

Elute the ADC using a linear or step gradient of decreasing salt concentration (i.e., increasing percentage of Buffer B). Collect fractions.

-

-

-

Buffer Exchange: The purified ADC fractions are typically buffer exchanged into a formulation buffer (e.g., PBS or a histidine-based buffer) using TFF or a desalting column.

Protocol 4: ADC Characterization - DAR Determination

The drug-to-antibody ratio is a critical quality attribute of the ADC.

-

UV-Vis Spectrophotometry:

-

Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.

-

Calculate the concentrations of the antibody and the payload using their respective extinction coefficients.

-

The DAR is the molar ratio of the payload to the antibody.

-

-

Hydrophobic Interaction Chromatography (HIC-HPLC):

-

HIC-HPLC can separate ADC species with different numbers of conjugated payloads.

-

The weighted average DAR can be calculated from the peak areas of the different species (DAR0, DAR2, DAR4, etc.).[]

-

-

Reversed-Phase HPLC (RP-HPLC):

Signaling Pathways and Logical Relationships

The mechanism of action of an ADC with a Val-Cit-PAB linker involves a series of sequential events following administration, leading to the targeted killing of cancer cells.

Figure 2: Mechanism of action for a Val-Cit-PAB linked ADC.

Conclusion

The conjugation of a Val-Cit-PAB linker to an antibody is a well-established method for producing ADCs with desirable stability and tumor-specific payload release characteristics. The cysteine-based conjugation approach detailed in this document offers a reliable means of generating homogeneous ADCs. Careful optimization of the reduction, conjugation, and purification steps is crucial for obtaining a final product with the desired purity, potency, and drug-to-antibody ratio. The characterization of the final ADC is a critical step to ensure its quality and consistency.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. WO2017109619A1 - Purification of antibody drug conjugates using a sodium phosphate gradient - Google Patents [patents.google.com]

- 4. peptide.com [peptide.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. kinampark.com [kinampark.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 9. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 12. agilent.com [agilent.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Fmoc-Gly3-Val-Cit-PAB in the Development of Novel Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly advancing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component that dictates the stability, efficacy, and safety of the ADC. Fmoc-Gly3-Val-Cit-PAB is a novel, cleavable linker system designed for the development of next-generation ADCs. This linker incorporates a Valine-Citrulline (Val-Cit) dipeptide sequence that is susceptible to cleavage by lysosomal proteases, particularly Cathepsin B, which is often upregulated in the tumor microenvironment. The addition of a triglycine (B1329560) (Gly3) spacer can potentially enhance hydrophilicity and improve pharmacokinetic properties. The p-aminobenzyl alcohol (PAB) group serves as a self-immolative spacer, ensuring the efficient and traceless release of the unmodified cytotoxic drug following enzymatic cleavage of the Val-Cit linker. The fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates the stepwise synthesis of the linker-payload conjugate.

These application notes provide a comprehensive overview, experimental protocols, and illustrative data for the utilization of this compound in the research and development of novel ADCs.

Mechanism of Action

The targeted delivery and intracellular release of the cytotoxic payload by an ADC utilizing the Gly3-Val-Cit-PAB linker follows a multi-step process. This process ensures that the potent drug is released preferentially within the target cancer cells, thereby minimizing systemic toxicity.

Data Presentation

The following tables present illustrative quantitative data for an ADC developed using a Gly3-Val-Cit-PAB linker. These values are representative of typical results obtained for ADCs with similar Val-Cit cleavable linkers and are intended to serve as a general guideline. Actual results will vary depending on the specific antibody, payload, and experimental conditions.

Table 1: Drug-to-Antibody Ratio (DAR) Determination

| Method | Average DAR | DAR Distribution |

| UV/Vis Spectroscopy | 3.8 | Not Determined |

| Hydrophobic Interaction Chromatography (HIC) | 3.9 | DAR0: 5%, DAR2: 20%, DAR4: 50%, DAR6: 20%, DAR8: 5% |

| Reversed-Phase HPLC (reduced) | 4.0 | Provides light and heavy chain loading |

| Mass Spectrometry (native) | 3.95 | Provides detailed distribution of all DAR species |

Table 2: In Vitro Cytotoxicity (IC50 Values)

| Cell Line | Antigen Expression | IC50 (nM) of ADC | IC50 (nM) of Free Drug |

| Cancer Cell Line A | High | 1.5 | 0.1 |

| Cancer Cell Line B | Low | 50 | 0.1 |

| Normal Cell Line | Negative | >1000 | 0.2 |

Table 3: In Vivo Efficacy in Xenograft Model (Tumor Growth Inhibition - TGI)

| Treatment Group | Dose (mg/kg) | TGI (%) | Tumor Volume (mm³) at Day 21 |

| Vehicle Control | - | 0 | 1500 ± 250 |

| Unconjugated Antibody | 10 | 20 | 1200 ± 200 |

| ADC | 3 | 85 | 225 ± 50 |

| ADC | 1 | 60 | 600 ± 100 |

Table 4: Illustrative Pharmacokinetic Parameters in Rodents

| Parameter | ADC | Total Antibody |

| Half-life (t½) (days) | 5 | 10 |

| Clearance (CL) (mL/day/kg) | 10 | 5 |

| Area Under the Curve (AUC) (µg*day/mL) | 300 | 600 |

Experimental Protocols

Protocol 1: Synthesis of Drug-Linker Conjugate

This protocol outlines the general steps for synthesizing the this compound-Payload conjugate.

Materials:

-

Fmoc-protected amino acids (Gly, Val, Cit)

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Solvents (DMF, DCM)

-

20% piperidine (B6355638) in DMF

-

p-aminobenzyl alcohol

-

Cytotoxic payload with a suitable functional group for conjugation

-

Cleavage cocktail (e.g., 95% TFA)

-

HPLC system for purification

Procedure:

-

Resin Preparation: Swell the Rink Amide resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc group from the resin using 20% piperidine in DMF.

-

Amino Acid Coupling: Sequentially couple Fmoc-Cit-OH, Fmoc-Val-OH, and three equivalents of Fmoc-Gly-OH using a coupling agent and a base. Monitor each coupling step for completion.

-

PAB Coupling: Couple p-aminobenzyl alcohol to the N-terminus of the peptide.

-

Payload Attachment: Conjugate the cytotoxic payload to the hydroxyl group of the PAB moiety. This step may require activation of the payload or the PAB hydroxyl group.

-

Cleavage and Deprotection: Cleave the drug-linker conjugate from the resin and remove side-chain protecting groups using a cleavage cocktail.

-

Purification: Purify the crude product by reverse-phase HPLC to obtain the final this compound-Payload.

Protocol 2: Antibody-Drug Conjugation

This protocol describes the conjugation of the drug-linker to the antibody, typically through reduced interchain disulfides.

Application Notes and Protocols for Fmoc-Gly3-Val-Cit-PAB Payload Conjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the Fmoc-Gly3-Val-Cit-PAB linker in the development of antibody-drug conjugates (ADCs). This linker system is designed for the targeted delivery of cytotoxic payloads to cancer cells, featuring a protease-cleavable dipeptide sequence that ensures specific drug release within the lysosomal compartment of target cells.

Introduction

The this compound is a key component in the construction of modern ADCs. It is a cleavable linker system that connects a cytotoxic payload to a monoclonal antibody (mAb). The linker's design incorporates several key features:

-

Fmoc Protecting Group: The fluorenylmethyloxycarbonyl (Fmoc) group protects the N-terminus of the glycine (B1666218) amino acid, allowing for controlled, stepwise synthesis of the drug-linker construct.

-

Glycine Spacer: The triglycine (B1329560) (Gly3) motif acts as a hydrophilic spacer, which can improve the solubility and pharmacokinetic properties of the resulting ADC.

-

Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is specifically recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[1][2] This enzymatic cleavage is the primary mechanism for intracellular drug release.

-

p-Aminobenzyl Carbamate (PAB) Self-Immolative Spacer: Upon cleavage of the Val-Cit linker by Cathepsin B, the PAB group undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified, active cytotoxic payload.

The targeted release of the payload within the tumor cell minimizes systemic toxicity and enhances the therapeutic window of the ADC.

Data Presentation

The following table summarizes typical quantitative data obtained during the development of ADCs using Val-Cit-PAB-based linkers. It is important to note that these values can vary depending on the specific antibody, payload, and conjugation conditions used.

| Parameter | Typical Value | Method of Analysis | Reference |

| Drug-to-Antibody Ratio (DAR) | 2 - 4 | HIC, RP-HPLC, LC-MS | [3] |

| Conjugation Efficiency | > 90% | UV/Vis Spectroscopy, HIC | [4] |

| Monomer Content | > 95% | Size Exclusion Chromatography (SEC) | |

| In Vitro Plasma Stability (Human) | High (t½ > 100 hours) | LC-MS | [5][6] |

| In Vitro Plasma Stability (Mouse) | Moderate (t½ can be lower due to carboxylesterases) | LC-MS | [5] |

| Cathepsin B Cleavage Efficiency | High | HPLC, LC-MS | [2] |

Experimental Protocols

This section provides detailed protocols for the key steps involved in the synthesis and characterization of an ADC using the this compound linker. The protocols are divided into three main parts:

-

Synthesis of the Drug-Linker Construct: This involves the deprotection of the Fmoc group, activation of the PAB moiety, and conjugation of the cytotoxic payload.

-

Conjugation to the Antibody: This describes the process of attaching the drug-linker construct to the monoclonal antibody.

-

Purification and Characterization of the ADC: This section outlines the methods for purifying the final ADC and characterizing its key quality attributes.

Protocol 1: Synthesis of the Drug-Linker Construct